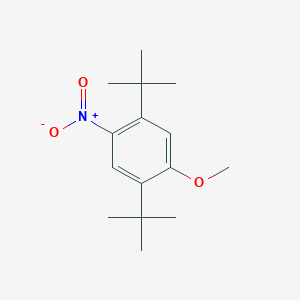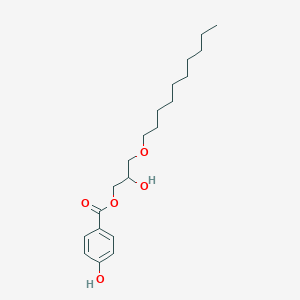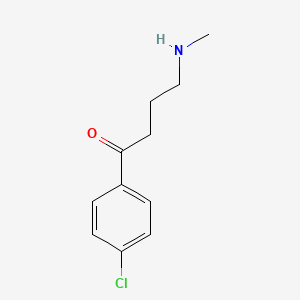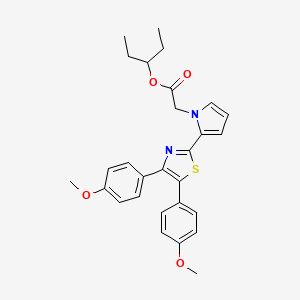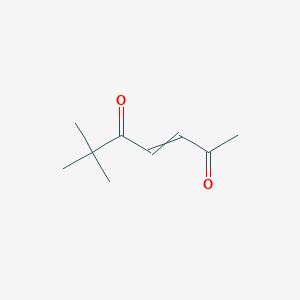![molecular formula C11H12Cl3NO2 B14327204 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one CAS No. 111468-92-9](/img/structure/B14327204.png)
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloroacetyl group attached to a pyrrole ring, which is further connected to a pentanone chain
Métodos De Preparación
The synthesis of 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one typically involves the reaction of trichloroacetyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state, such as a hydroxyl group.
Aplicaciones Científicas De Investigación
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one involves its interaction with specific molecular targets. The trichloroacetyl group is known to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one can be compared with other similar compounds, such as:
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one: This compound has a shorter carbon chain but shares similar reactivity and applications.
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]undecan-1-one: This compound has a longer carbon chain and may exhibit different physical properties due to its increased molecular weight.
Propiedades
Número CAS |
111468-92-9 |
|---|---|
Fórmula molecular |
C11H12Cl3NO2 |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one |
InChI |
InChI=1S/C11H12Cl3NO2/c1-2-3-4-9(16)7-5-8(15-6-7)10(17)11(12,13)14/h5-6,15H,2-4H2,1H3 |
Clave InChI |
ZXYJTKZLPVSBPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


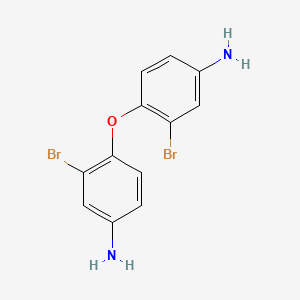
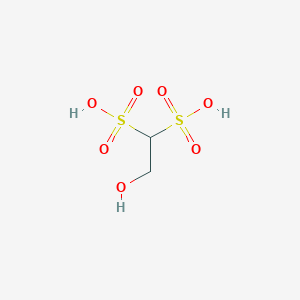
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
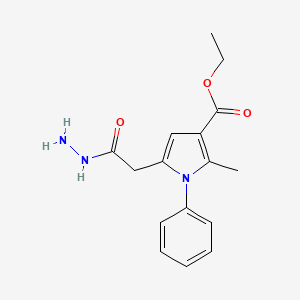

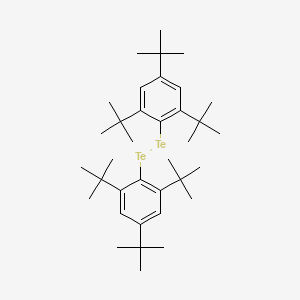
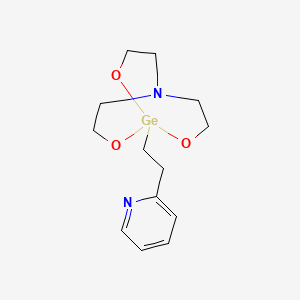
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
